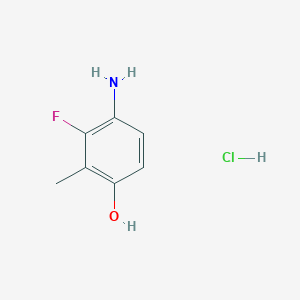

4-Amino-3-fluoro-2-methylphenol hydrochloride

CAS No.:

Cat. No.: VC15880870

Molecular Formula: C7H9ClFNO

Molecular Weight: 177.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9ClFNO |

|---|---|

| Molecular Weight | 177.60 g/mol |

| IUPAC Name | 4-amino-3-fluoro-2-methylphenol;hydrochloride |

| Standard InChI | InChI=1S/C7H8FNO.ClH/c1-4-6(10)3-2-5(9)7(4)8;/h2-3,10H,9H2,1H3;1H |

| Standard InChI Key | SDEXILWULNUWIW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1F)N)O.Cl |

Introduction

4-Amino-3-fluoro-2-methylphenol hydrochloride is a chemical compound belonging to the class of fluorinated phenols. It is primarily used as an intermediate in the synthesis of various active pharmaceutical ingredients and functional polymers. The compound's unique structural properties allow it to exhibit selective biological activities, particularly in the inhibition of certain enzymes.

Synthesis and Preparation

The synthesis of 4-amino-3-fluoro-2-methylphenol hydrochloride typically involves several steps, starting from 4-fluoro-2-methylphenol as a precursor. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and materials science.

Synthesis Methods

-

Precursor: 4-Fluoro-2-methylphenol

-

Reaction Conditions: Careful control of temperature and pH is required to ensure high yield and purity.

-

Methods: Various chemical reactions can be employed, often requiring specific catalysts or conditions to optimize yields and minimize by-products.

Mechanism of Action and Biological Activities

The mechanism of action of 4-amino-3-fluoro-2-methylphenol hydrochloride primarily involves its interaction with biological targets such as enzymes. For instance, it may inhibit enzymes like human butyrylcholinesterase by binding to their active sites and blocking substrate access. Fluorinated phenols can enhance binding affinity due to increased hydrophobic interactions and steric effects, contributing to their biological efficacy.

Scientific Uses and Applications

4-Amino-3-fluoro-2-methylphenol hydrochloride has several scientific uses, primarily as an intermediate in the synthesis of pharmaceuticals and polymers. Its unique properties make it valuable in medicinal chemistry and materials science.

Analytical Methods

Relevant analyses for 4-amino-3-fluoro-2-methylphenol hydrochloride include spectroscopic methods such as NMR and IR for structural confirmation and purity assessment.

Analytical Techniques

| Technique | Purpose |

|---|---|

| NMR | Structural confirmation. |

| IR | Purity assessment and structural analysis. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume